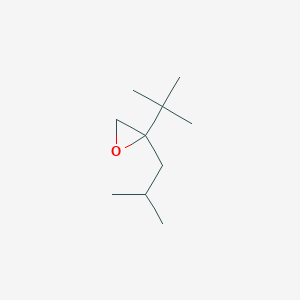
2-Tert-butyl-2-(2-methylpropyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-2-(2-methylpropyl)oxirane is an organic compound with the molecular formula C10H20O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a tert-butyl group and a 2-methylpropyl group attached to the oxirane ring. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-2-(2-methylpropyl)oxirane can be achieved through several methods. One common approach involves the reaction of tert-butyl alcohol with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then treated with an oxidizing agent like m-chloroperbenzoic acid to form the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-2-(2-methylpropyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be employed under basic conditions.
Major Products Formed
Oxidation: Diols are the major products formed from oxidation reactions.
Reduction: Alcohols are the primary products of reduction reactions.
Substitution: Substituted oxiranes or alcohols are formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-2-(2-methylpropyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used to study the effects of oxiranes on biological systems, including their interactions with enzymes and proteins.
Medicine: Research on the potential therapeutic applications of oxiranes, such as their use in drug development, is ongoing.
Industry: In the industrial sector, this compound is used in the production of polymers and as a reactive intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-2-(2-methylpropyl)oxirane involves the opening of the oxirane ring, which is highly strained. This ring-opening can occur through nucleophilic attack, leading to the formation of more stable products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile interacting with the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tert-butyl-2-(2-methylpropyl)oxirane: Characterized by the presence of both tert-butyl and 2-methylpropyl groups.
This compound: Similar structure but with different substituents on the oxirane ring.
Uniqueness
This compound is unique due to the specific combination of substituents on the oxirane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes.
Eigenschaften
IUPAC Name |
2-tert-butyl-2-(2-methylpropyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8(2)6-10(7-11-10)9(3,4)5/h8H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBSPFDJEIJFKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CO1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














